1-[(4-Fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Description
This compound belongs to the benzochromen-6-one class, characterized by a fused bicyclic core (7,8,9,10-tetrahydrobenzo[c]chromen-6-one) with a 4-fluorophenylmethoxy group at position 1 and a methyl group at position 2. Its molecular formula is C₂₁H₁₉FO₃, with a molecular weight of 338.4 g/mol .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO3/c1-13-10-18(24-12-14-6-8-15(22)9-7-14)20-16-4-2-3-5-17(16)21(23)25-19(20)11-13/h6-11H,2-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOZSADCJHCJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350477 | |
| Record name | 1-[(4-fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6148-70-5 | |
| Record name | 1-[(4-fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(4-Fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural variations and properties of analogs:
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Cl, NO₂): The target compound’s fluorine substituent offers a balance of electronegativity and metabolic resistance, whereas chlorine (in and ) increases lipophilicity but may reduce stability. The nitro group in introduces polarity but risks metabolic reduction.
- Electron-Donating Groups (e.g., OCH₃) : Methoxy-substituted analogs (e.g., ) exhibit improved solubility but may reduce membrane permeability.
Pharmacokinetic Profiles
- Target Compound : Preliminary data suggest benzochromen-6-ones generally exhibit favorable bioavailability and half-lives (~5–8 hours in rodents) due to moderate lipophilicity .
- Chlorinated Analogs : Compounds like and show extended half-lives (~10–12 hours) but higher plasma protein binding due to chlorine’s lipophilic nature .
- Nitro-Substituted Analog : Reduced oral bioavailability (<30%) due to nitro group metabolism, but strong affinity for GPCRs (e.g., apelin receptor) .
Unique Advantages of the Target Compound
Metabolic Stability : Fluorine’s resistance to oxidative metabolism improves half-life compared to chloro- or nitro-substituted analogs .
Balanced Lipophilicity : LogP ~2.5 (predicted) optimizes membrane permeability and solubility, unlike more polar (e.g., nitro ) or lipophilic (e.g., chloro ) analogs.
Target Selectivity : The 4-fluorobenzyloxy group may reduce off-target interactions compared to morpholine- or piperidine-containing analogs (e.g., ).
Biological Activity
The compound 1-[(4-Fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a synthetic derivative belonging to the class of tetrahydrobenzo[c]chromenes. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through a detailed analysis of existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20FNO3
- Molecular Weight : 329.37 g/mol
- SMILES Notation : CCOC(=O)c1ccccc1OCc2c1c(CCC2)cc(C)cc1F
This compound features a fluorophenyl group, which may enhance its interaction with biological targets due to the electron-withdrawing nature of the fluorine atom.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage.
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
- Neuroprotective Effects : The compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter systems and reduce neuronal apoptosis.
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
- Case Study on Antioxidant Activity : A study involving tetrahydrobenzo[c]chromene derivatives demonstrated significant free radical scavenging activity, suggesting that modifications like fluorination could enhance this property.
- Case Study on Neuroprotection : Research on related compounds indicated that they could protect against glutamate-induced neurotoxicity in neuronal cell lines, highlighting their potential as therapeutic agents for conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
